molecular formula C20H21ClN2O2 B12758669 Piperazine, 1-(2-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)- CAS No. 82205-88-7

Piperazine, 1-(2-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)-

Cat. No.: B12758669
CAS No.: 82205-88-7
M. Wt: 356.8 g/mol
InChI Key: BIPWCGLMKNXBIO-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzyl halides under basic conditions. For this specific compound, the synthesis might involve:

    Starting Materials: Piperazine, 2-chlorobenzyl chloride, and 5-methoxy-2-benzofuran.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions could target the chlorophenyl group or the benzofuran ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors or enzymes. For this specific compound, the molecular targets might include serotonin or dopamine receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2-chlorophenyl)-4-(benzyl)-
  • Piperazine, 1-(2-chlorophenyl)-4-(2-methoxyphenyl)-

Uniqueness

The presence of the 5-methoxy-2-benzofuranyl group in this compound may confer unique pharmacological properties, such as enhanced binding affinity to certain receptors or improved metabolic stability.

Properties

CAS No.

82205-88-7

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[(5-methoxy-1-benzofuran-2-yl)methyl]piperazine

InChI

InChI=1S/C20H21ClN2O2/c1-24-16-6-7-20-15(12-16)13-17(25-20)14-22-8-10-23(11-9-22)19-5-3-2-4-18(19)21/h2-7,12-13H,8-11,14H2,1H3

InChI Key

BIPWCGLMKNXBIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)CN3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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